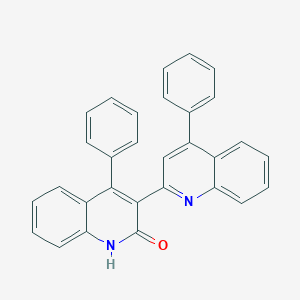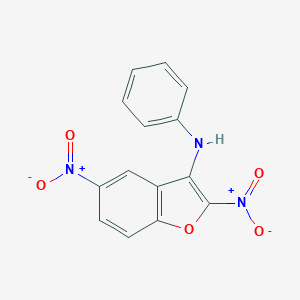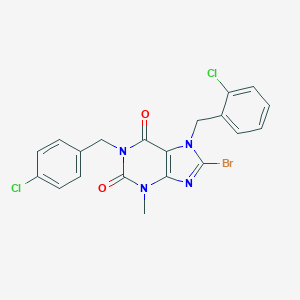
4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is a complex organic compound with a unique structure that includes two quinoline rings and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic or basic conditions to form the quinoline ring system. Subsequent steps may involve cyclization and oxidation reactions to achieve the final biquinolinone structure.
Industrial Production Methods
Industrial production of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted phenyl or quinoline compounds.
Scientific Research Applications
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to intercalate into DNA, disrupting replication and transcription processes. In materials science, its electronic properties are exploited in the design of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-diphenyl-2,3’-biquinolin-2’-ol
- 4,4’-diphenyl-2,3’-biquinolin-2’-amine
Uniqueness
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is unique due to its specific arrangement of quinoline and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H20N2O |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C30H20N2O/c33-30-29(28(21-13-5-2-6-14-21)23-16-8-10-18-26(23)32-30)27-19-24(20-11-3-1-4-12-20)22-15-7-9-17-25(22)31-27/h1-19H,(H,32,33) |
InChI Key |
RALLAEDSTHXJMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)







